Yellamycin C
Description
Yellamycin C is a broad-spectrum antibiotic discovered by the Telugu biochemist Dr. Yellapragada Subbarow, who also identified ATP as the cellular energy currency and developed methotrexate for cancer therapy . While detailed physicochemical and pharmacological data for this compound are scarce in publicly available literature, it belongs to a class of antibiotics historically linked to Subbarow’s pioneering work on tetracycline and aureomycin (chlortetracycline) . These compounds revolutionized antimicrobial therapy by targeting Gram-positive and Gram-negative bacteria, with mechanisms involving ribosomal inhibition or metabolic interference. This compound’s discovery underscores Subbarow’s contributions to antibiotic development, though its specific attributes remain less documented compared to its analogs.
Properties
CAS No. |
119446-01-4 |
|---|---|
Molecular Formula |
C28H33NO9 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO9/c1-5-28(36)11-18(31)14-9-15-21(24(33)13-7-6-8-17(30)20(13)25(15)34)26(35)22(14)27(28)38-19-10-16(29(3)4)23(32)12(2)37-19/h6-9,12,16,18-19,23,27,30-32,35-36H,5,10-11H2,1-4H3/t12-,16-,18?,19-,23+,27?,28?/m0/s1 |
InChI Key |
LFZKMEYZIOVNFB-CXCLLENKSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)O)O |
Isomeric SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)O)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yellamycin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Yellamycin C shares structural similarities with tetracycline-class antibiotics, which are characterized by a four-ring hydrocarbon framework with functional groups (e.g., hydroxyl, amino, and methyl groups) critical for antimicrobial activity . For instance:
- Tetracycline: Contains a naphthacene core with hydroxyl and dimethylamino groups.
- Aureomycin (Chlortetracycline): Differs by a chlorine substitution at position 7, enhancing stability and spectrum .
Mechanism of Action
Like tetracyclines, this compound likely inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing tRNA attachment . In contrast, Subbarow’s methotrexate—a structural analog of folic acid—targets dihydrofolate reductase in eukaryotic cells, disrupting DNA synthesis in cancer and autoimmune diseases . This distinction highlights the divergence between antimicrobial and antimetabolite mechanisms within Subbarow’s portfolio.
Pharmacological and Clinical Profiles
This compound’s efficacy and safety profile remain undercharacterized, though its structural kinship with tetracyclines suggests overlapping spectra and resistance challenges . Regulatory guidelines emphasize the need for comparative studies on potency, pharmacokinetics (e.g., half-life, bioavailability), and adverse effects to establish therapeutic equivalence or superiority .
Research Findings and Limitations
Current knowledge gaps include:
- Mechanistic Specificity : Whether this compound exhibits unique ribosomal binding sites or resistance-breaking properties.
- Clinical Validation: No large-scale trials or pharmacokinetic data are cited in available sources, limiting its regulatory acceptance .
- Structural Optimization : Modifications to enhance solubility or reduce toxicity compared to tetracycline remain unexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
